Methyl (6-undecyloxan-2-yl)acetate
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Overview
Description
Methyl (6-undecyloxan-2-yl)acetate is an organic compound with the molecular formula C14H26O3. It is an ester, which is a class of compounds commonly known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its unique structure, which includes a long alkyl chain and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (6-undecyloxan-2-yl)acetate can be synthesized through the esterification reaction between 6-undecyloxan-2-ylacetic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of microwave-assisted esterification has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl (6-undecyloxan-2-yl)acetate, like other esters, undergoes several types of chemical reactions:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, yielding the corresponding carboxylic acid and alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) are used to facilitate the reaction.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Major Products Formed
Hydrolysis: 6-undecyloxan-2-ylacetic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: 6-undecyloxan-2-ylmethanol.
Scientific Research Applications
Methyl (6-undecyloxan-2-yl)acetate has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of methyl (6-undecyloxan-2-yl)acetate involves its hydrolysis to release 6-undecyloxan-2-ylacetic acid and methanol. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. This process is crucial in biological systems where esters serve as prodrugs or intermediates in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with the formula CH3COOCH3, commonly used as a solvent.
Ethyl acetate: Another simple ester, CH3COOCH2CH3, widely used in the production of paints and coatings.
Butyl acetate: An ester with the formula CH3COO(CH2)3CH3, used in the manufacture of lacquers and other coatings
Uniqueness
Methyl (6-undecyloxan-2-yl)acetate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to simpler esters. This structural difference can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
62136-70-3 |
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Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 2-(6-undecyloxan-2-yl)acetate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(22-17)16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
JNEPIYFXDOOPQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(O1)CC(=O)OC |
Origin of Product |
United States |
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